4-Methyl(DI-pyrrol-2-YL-methyl)pyridinium iodide
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Overview
Description
4-Methyl(DI-pyrrol-2-YL-methyl)pyridinium iodide is a chemical compound with the molecular formula C15H16IN3. It is a pyridinium salt, which is a class of compounds known for their diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl(DI-pyrrol-2-YL-methyl)pyridinium iodide typically involves the reaction of pyrrole derivatives with methylpyridinium salts. One common method includes the condensation of pyrrole with an aldehyde under acidic conditions to form the desired pyridinium salt . The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide or peracids .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Safety measures are also crucial due to the potential toxicity of the reagents involved .
Chemical Reactions Analysis
Types of Reactions
4-Methyl(DI-pyrrol-2-YL-methyl)pyridinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium N-oxide derivatives, while reduction can produce pyrrole derivatives .
Scientific Research Applications
4-Methyl(DI-pyrrol-2-YL-methyl)pyridinium iodide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Methyl(DI-pyrrol-2-YL-methyl)pyridinium iodide involves its interaction with molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, it has been shown to inhibit both anodic and cathodic reactions in corrosion processes .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(2-pyren-1-yl-vinyl)-pyridinium iodide: A pyridinium derivative used as a fluorescent dye.
Pyrrole: A basic building block in organic chemistry with similar reactivity.
Uniqueness
4-Methyl(DI-pyrrol-2-YL-methyl)pyridinium iodide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C15H16IN3 |
---|---|
Molecular Weight |
365.21 g/mol |
IUPAC Name |
4-[bis(1H-pyrrol-2-yl)methyl]-1-methylpyridin-1-ium;iodide |
InChI |
InChI=1S/C15H16N3.HI/c1-18-10-6-12(7-11-18)15(13-4-2-8-16-13)14-5-3-9-17-14;/h2-11,15-17H,1H3;1H/q+1;/p-1 |
InChI Key |
DRWLEKLUAKHPAM-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C(C2=CC=CN2)C3=CC=CN3.[I-] |
Origin of Product |
United States |
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